1,3-Diphenyl-1h-pyrazole-4-acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUNBPIUCTWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1,3 Diphenyl 1h Pyrazole 4 Acrylic Acid
Synthetic Pathways to the 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Precursor
The cornerstone for the synthesis of 1,3-Diphenyl-1H-pyrazole-4-acrylic acid is the preparation of its aldehyde precursor, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. This intermediate provides the necessary functional group for the subsequent chain extension to the acrylic acid.
Vilsmeier-Haack Reaction in the Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
A prevalent and efficient method for the synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. researchgate.netnih.govresearchgate.net This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this specific synthesis, the starting material is typically an acetophenone (B1666503) phenylhydrazone. jocpr.comekb.eg
The Vilsmeier-Haack reagent, a halomethyleniminium salt, is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus halide, such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com The reaction with the hydrazone derivative leads to cyclization and formylation in a single pot, affording the 4-formylpyrazole derivative. researchgate.netresearchgate.net The reaction mixture is typically heated to facilitate the transformation. jocpr.comekb.egrsc.org For instance, one procedure involves adding the Vilsmeier reagent dropwise to acetophenone phenylhydrazone with stirring, followed by refluxing at 70-80°C for six hours. ekb.eg The resulting product is then hydrolyzed and neutralized to yield 1,3-diphenylpyrazole-4-carboxaldehyde. ekb.eg
The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a variety of substituted pyrazole-4-carbaldehydes by using different hydrazone precursors. nih.govnih.gov This adaptability makes it a cornerstone in the synthesis of many pyrazole-based compounds.
Alternative Methods for 1,3-Diphenyl-1H-pyrazole Ring System Construction
While the Vilsmeier-Haack reaction on a pre-formed hydrazone is a direct route to the carbaldehyde, other methods exist for constructing the core 1,3-diphenyl-1H-pyrazole ring system. A classical approach is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). ingentaconnect.comacs.org However, this method can suffer from a lack of regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, often leading to a mixture of isomeric products. ingentaconnect.com
To address the issue of regioselectivity, various modifications and alternative strategies have been developed. These include the use of β-enaminones as surrogates for 1,3-dicarbonyls and 1,3-dipolar cycloaddition reactions. ingentaconnect.comorganic-chemistry.org For example, the reaction of diazo compounds with alkynes can yield pyrazoles. Another approach involves the condensation of chalcones with hydrazines, which can be catalyzed by various reagents to form pyrazoline intermediates that are subsequently oxidized to pyrazoles. nih.gov The choice of solvent can also significantly influence the regioselectivity of pyrazole formation. conicet.gov.ar These alternative methods provide different avenues to access the pyrazole core, which can then be functionalized at the 4-position to introduce the carbaldehyde group through separate formylation reactions. ktu.edumdpi.com
Strategies for the Introduction of the Acrylic Acid Moiety
Once the 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde precursor is obtained, the next critical step is the introduction of the acrylic acid moiety. This is typically achieved through condensation reactions that extend the carbon chain and introduce the carboxylic acid functionality.
Knoevenagel Condensation Approaches for α,β-Unsaturated Carboxylic Acids
The Knoevenagel condensation is a widely employed method for forming carbon-carbon double bonds and is particularly effective for synthesizing α,β-unsaturated carboxylic acids and their derivatives. asianpubs.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, which is a CH₂ group flanked by two electron-withdrawing groups. asianpubs.orgresearchgate.net
In the context of synthesizing this compound, the pyrazole-4-carbaldehyde is reacted with a suitable active methylene compound in the presence of a basic catalyst. asianpubs.orgresearchgate.net The choice of the active methylene compound is crucial for the final product. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to form the α,β-unsaturated product. researchgate.net Various catalysts can be employed to facilitate this reaction, including primary and tertiary amines, and even green catalysts like amino acids or boric acid. mdpi.comfigshare.com
Utilizing Malonic Acid and Catalytic Systems (e.g., Piperidine) in the Synthesis of this compound
A specific and effective application of the Knoevenagel condensation for the synthesis of this compound involves the use of malonic acid as the active methylene compound. asianpubs.orgresearchgate.net The reaction between 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and malonic acid, in the presence of a basic catalyst, leads to the formation of the desired acrylic acid. ekb.egresearchgate.net
Piperidine (B6355638) is a commonly used catalyst for this transformation. ekb.egnih.gov The reaction is typically carried out in a suitable solvent, such as ethanol, and may require refluxing to proceed to completion. ekb.egasianpubs.org In some instances, a mixture of pyridine (B92270) and piperidine is used as the catalytic system. asianpubs.org The initial condensation product is a dicarboxylic acid which, in many cases, undergoes spontaneous decarboxylation under the reaction conditions to yield the final α,β-unsaturated carboxylic acid. However, it has been noted that in the condensation of pyrazole-4-carbaldehydes with malonic acid, decarboxylation may not always occur, and the dicarboxylic acid can be isolated. asianpubs.orgresearchgate.net
The following table summarizes representative reaction conditions for the synthesis of pyrazole acrylic acid derivatives via Knoevenagel condensation:
| Aldehyde Precursor | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Reference |
| Pyrazole-4-carbaldehydes | Malonic Acid | Pyridine/Piperidine | Ethanol | Reflux | asianpubs.org |
| 1,3-Diphenyl pyrazole-4-carboxaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | ekb.eg |
| 1,3-Diphenyl pyrazole-4-carboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | ekb.eg |
Regioselective and Stereoselective Synthetic Considerations in Pyrazole-Acrylic Acid Formation
The synthesis of substituted pyrazoles and the subsequent formation of the acrylic acid moiety involve important regioselective and stereoselective considerations.
Regioselectivity in Pyrazole Ring Formation: As mentioned in section 2.1.2, the synthesis of unsymmetrically substituted pyrazoles can lead to the formation of regioisomers. ingentaconnect.com The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different pyrazole products, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. ingentaconnect.com The regiochemical outcome can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions, including the solvent and the presence of catalysts. ingentaconnect.comconicet.gov.ar Achieving high regioselectivity is crucial for obtaining the desired 1,3-diphenyl-1H-pyrazole precursor in good yield and purity.
Stereoselectivity in Acrylic Acid Formation: The Knoevenagel condensation is known to be a stereoselective reaction, generally affording the thermodynamically more stable E-isomer of the α,β-unsaturated product with high selectivity. researchgate.netnih.gov The formation of the E-isomer is favored due to the steric repulsion between the substituents on the double bond in the transition state leading to the Z-isomer. The presence of a singlet for the vinylic proton in the NMR spectrum of the product is indicative of the formation of a single isomer. researchgate.net This inherent stereoselectivity is a significant advantage of the Knoevenagel condensation for the synthesis of this compound, as it simplifies the purification process and ensures the formation of the desired geometric isomer.
Derivatization and Structural Modification of this compound
The strategic location of the acrylic acid group at the 4-position of the 1,3-diphenyl-1H-pyrazole core provides a versatile handle for a variety of chemical reactions. These include hydrogenation and reduction to form saturated carboxylic acids, as well as condensation reactions that lead to the formation of new heterocyclic rings. Additionally, the precursor aldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is a key intermediate for synthesizing imine and hydrazone derivatives.
The conversion of this compound to its saturated counterpart, 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid, can be achieved through established reduction methods. The reduction of the α,β-unsaturated double bond is a common strategy to modify the electronic and conformational properties of the molecule.
One effective method involves catalytic hydrogenation using palladium on charcoal (Pd-C). In a typical procedure, the acrylic acid derivative is dissolved in a suitable solvent such as ethyl acetate, and ammonium (B1175870) formate (B1220265) is used as a hydrogen transfer agent in the presence of 20% palladium-charcoal. researchgate.net This method provides a reliable route to the desired propanoic acid.
An alternative and economical approach is the use of diimide (N₂H₂), which is generated in situ from hydrazine hydrate (B1144303). researchgate.netresearchgate.net This metal-free reduction is particularly useful for substrates sensitive to catalytic hydrogenation. wikipedia.org The reaction is typically carried out by dissolving the acrylic acid in hydrazine hydrate, followed by the addition of a catalytic amount of copper sulfate (B86663) in an ice bath and subsequent treatment with hydrogen peroxide. researchgate.net Diimide reduction proceeds via a concerted, stereospecific syn-addition of hydrogen across the double bond. wikipedia.org While the yields from the diimide method may be slightly lower than those obtained with Pd-charcoal, its cost-effectiveness and simple procedure make it an attractive alternative. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Palladium-charcoal | 20% Pd-C, Ammonium formate, Ethyl acetate | Catalytic hydrogenation, reliable yields. | researchgate.net |
| Diimide | Hydrazine hydrate, CuSO₄, H₂O₂ | Economical, metal-free, simple procedure. | researchgate.netresearchgate.net |
The carboxylic acid functionality of this compound and its derivatives is a key precursor for the synthesis of a variety of heterocyclic systems through condensation reactions. These reactions often involve the initial conversion of the acrylic acid to a more reactive intermediate or its precursor aldehyde.
Quinazolines: Quinazoline (B50416) derivatives can be synthesized from precursors such as 5-aminopyrazoles which can be derived from pyrazole carboxylic acids. cu.edu.eg The reaction of 5-amino-1H-pyrazole derivatives with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of triethylamine (B128534) affords the corresponding amide, which can then be cyclized to form the pyrazoloquinazoline core. cu.edu.eg Another route involves the condensation of anthranilic acid with imidates, which can be formed from pyrazole derivatives, to yield quinazolinones. researchgate.net
Benzimidazoles: A series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton have been synthesized. nih.gov The general synthesis involves the condensation of o-phenylenediamines with a carboxylic acid or aldehyde derivative of the pyrazole core. organic-chemistry.orgenpress-publisher.com Microwave-assisted synthesis using alumina (B75360) as a catalyst has been shown to be an efficient method for preparing benzimidazole derivatives from o-phenylenediamine (B120857) and various aldehydes.
Thiosemicarbazides: Thiosemicarbazide (B42300) derivatives are readily prepared by the condensation of a pyrazole-containing acid hydrazide with an isothiocyanate. researchgate.net For instance, 4-phenyl-1-aroylthiosemicarbazides can be synthesized by the nucleophilic addition of an acid hydrazide to phenylisothiocyanate. researchgate.net These thiosemicarbazide derivatives can then be cyclized to form various heterocyclic compounds.
Triazepinoquinazolines: The synthesis of pyrazole-fused triazepinoquinazolines can be achieved through multi-step reaction sequences. For example, a highly functionalized pyrazolylmalonyl diisothiocyanate derivative can be prepared from the corresponding malonyl dichloride and ammonium thiocyanate. nih.gov This intermediate can then react with various nitrogen nucleophiles, such as benzene-1,2-diamine, to construct the triazepine ring fused to a quinazoline system. nih.gov
Pyrimidine-triones: The Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with barbituric acid or thiobarbituric acid in glacial acetic acid yields 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. nih.govnih.gov This reaction provides a straightforward route to these fused heterocyclic systems.
Pyrazolines: Pyrazolines are commonly synthesized via the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine hydrate. dergipark.org.trrevistabionatura.org Chalcones can be prepared by the Claisen-Schmidt condensation of an appropriate acetophenone with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The subsequent reaction of the resulting chalcone (B49325) with hydrazine hydrate in a suitable solvent like ethanol, often with an acid catalyst, leads to the formation of the pyrazoline ring. dergipark.org.tr
| Heterocycle | General Synthetic Approach | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Quinazoline | Cyclization of pyrazole-amides. | 5-Aminopyrazoles, anthranilic acid. | cu.edu.egresearchgate.net |
| Benzimidazole | Condensation with o-phenylenediamines. | o-Phenylenediamine, pyrazole-4-carbaldehyde. | nih.govorganic-chemistry.orgenpress-publisher.com |
| Thiosemicarbazide | Addition of acid hydrazides to isothiocyanates. | Pyrazole acid hydrazide, phenylisothiocyanate. | researchgate.net |
| Triazepinoquinazoline | Cyclization of pyrazolylmalonyl diisothiocyanate. | Pyrazolylmalonyl dichloride, ammonium thiocyanate, benzene-1,2-diamine. | nih.gov |
| Pyrimidine-trione | Knoevenagel condensation. | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, barbituric acid. | nih.govnih.gov |
| Pyrazoline | Cyclization of chalcones. | Pyrazole-derived chalcones, hydrazine hydrate. | dergipark.org.trrevistabionatura.org |
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, the precursor to the corresponding acrylic acid, is a versatile starting material for the synthesis of imines (Schiff bases) and hydrazones. These derivatives are formed through the condensation reaction of the aldehyde group with primary amines and hydrazines, respectively.
Imines: The synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives is achieved by refluxing a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a substituted aniline (B41778) in a solvent like methanol (B129727), often with a catalytic amount of acetic acid. ekb.eg The reaction typically proceeds smoothly to yield the corresponding imine.
Hydrazones: Hydrazone derivatives are synthesized by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various hydrazine compounds. For example, refluxing the aldehyde with aryl hydrazine derivatives in methanol with a few drops of acetic acid results in the formation of 4-((2-arylhydrazono)methyl)-1,3-diphenyl-1H-pyrazole derivatives. ekb.eg Similarly, reaction with hydrazine hydrate, semicarbazide, or thiosemicarbazide yields the corresponding hydrazone, semicarbazone, or thiosemicarbazone. umich.edu
| Derivative | Reactant | Reaction Conditions | Reference |
|---|---|---|---|
| Imine (Schiff Base) | Substituted anilines | Methanol, acetic acid, reflux | ekb.eg |
| Hydrazone | Aryl hydrazines | Methanol, acetic acid, reflux | ekb.eg |
| Semicarbazone | Semicarbazide | - | umich.edu |
| Thiosemicarbazone | Thiosemicarbazide | - | umich.edu |
Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Diphenyl 1h Pyrazole 4 Acrylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 1,3-Diphenyl-1H-pyrazole-4-acrylic acid, the spectrum is expected to show characteristic signals for the pyrazole (B372694) ring proton, the two phenyl group protons, and the vinylic protons of the acrylic acid moiety.
The proton on the C5 position of the pyrazole ring typically appears as a distinct singlet in a downfield region (around δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring. ekb.eg The protons of the two phenyl rings at positions 1 and 3 will resonate in the aromatic region (typically δ 7.2-8.0 ppm) as complex multiplets. ekb.eg The vinylic protons of the acrylic acid group (-CH=CH-COOH) are expected to appear as doublets, with their chemical shifts and coupling constants being diagnostic of their cis or trans relationship. The α-proton (adjacent to the pyrazole ring) and β-proton (adjacent to the carboxylic acid group) would likely resonate at distinct chemical shifts. For example, in related acrylic acid derivatives, these protons are often observed as doublets with a coupling constant (J) of approximately 16.0 Hz, indicative of a trans configuration. rsc.org The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a very downfield position (δ 10-13 ppm), which is exchangeable with D₂O.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyrazole H-5 | 8.0 - 9.0 | Singlet (s) | N/A |
| Phenyl Protons | 7.2 - 8.0 | Multiplet (m) | N/A |
| Vinylic α-H | 6.3 - 6.5 | Doublet (d) | ~16.0 (for trans) |
| Vinylic β-H | 7.7 - 7.9 | Doublet (d) | ~16.0 (for trans) |
| Carboxylic Acid H | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
Table 1: Predicted ¹H NMR Data for this compound.
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom in the pyrazole ring, the phenyl groups, and the acrylic acid moiety. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing far downfield (δ 165-175 ppm). nih.gov The carbons of the phenyl rings and the pyrazole ring typically resonate in the δ 115-155 ppm range. ekb.egresearchgate.net The vinylic carbons of the acrylic acid group will also appear in this aromatic/olefinic region.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable ancillary technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. pressbooks.pub A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons (like the C3, C4 of the pyrazole ring, the ipso-carbons of the phenyl rings, and the carbonyl carbon). This allows for unambiguous assignment of the carbon signals observed in the broad-band decoupled ¹³C NMR spectrum. cdnsciencepub.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Carboxylic Acid (C=O) | 165 - 175 | Absent |
| Pyrazole C-3 & C-5 | 140 - 155 | Absent / Positive (CH) |
| Pyrazole C-4 | 115 - 125 | Absent |
| Phenyl Carbons | 120 - 140 | Positive (CH) / Absent (ipso) |
| Vinylic Carbons | 120 - 145 | Positive (CH) |
Table 2: Predicted ¹³C NMR and DEPT Data for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be dominated by several characteristic absorption bands.
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The most prominent peak would be the C=O stretching vibration of the carboxylic acid, which typically appears as a strong, sharp band around 1700-1725 cm⁻¹. nih.gov The C=C stretching vibrations of the acrylic moiety and the aromatic phenyl and pyrazole rings would be observed in the 1450-1650 cm⁻¹ region. ekb.egrsc.org C-H stretching vibrations from the aromatic and vinylic protons are found just above 3000 cm⁻¹.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic/Alkene) | 1450 - 1650 | Medium to Strong |
| C-N Stretch (Pyrazole Ring) | 1300 - 1400 | Medium |
Table 3: Key FTIR Absorption Bands for this compound.
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Formula Confirmation (e.g., ESI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and confirming the molecular formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. nih.govacs.org
For this compound (C₁₈H₁₄N₂O₂), the expected exact mass can be calculated and compared with the high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (-18 Da), the loss of the carboxyl group (-45 Da as -COOH), or cleavage of the pyrazole ring. researchgate.net Analysis of these fragment ions helps to piece together the structure of the parent molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgtanta.edu.eg The spectrum is typically characterized by the wavelength of maximum absorption (λmax).
This compound possesses an extended conjugated system encompassing the two phenyl rings, the pyrazole ring, and the acrylic acid moiety. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV radiation at relatively long wavelengths, corresponding to π → π* electronic transitions. uzh.ch The λmax value provides information about the electronic structure of the chromophore, and its position can be influenced by the solvent polarity. researchgate.net
Chromatographic Purity Assessment and Isolation Methodologies (e.g., Thin Layer Chromatography)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. cplr.in Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, determine the number of components in a mixture, and establish the appropriate solvent system for purification by column chromatography. researchgate.net
For this compound, a spot corresponding to the product would be visualized on a TLC plate (typically silica (B1680970) gel) under UV light. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. A single spot on the TLC plate in multiple solvent systems is a strong indicator of the compound's purity.
Investigation of Biological Activities and Underlying Molecular Mechanisms of 1,3 Diphenyl 1h Pyrazole 4 Acrylic Acid Derivatives Excluding Clinical Human Data
Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Research
The pyrazole (B372694) nucleus is a versatile scaffold for developing compounds with anticancer properties. Derivatives of 1,3-diphenyl-1H-pyrazole have been a focus of research for their ability to inhibit cancer cell growth and induce programmed cell death through various molecular interactions.
Modulation of Cell Cycle Progression and Induction of Programmed Cell Death
Certain derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for tumor growth. For instance, a series of pyrazole-containing benzimidazole (B57391) hybrids were found to arrest MCF-7 breast cancer cells in the G1 phase of the cell cycle. This arrest was specifically achieved through the downregulation of cyclin D2 and cyclin-dependent kinase 2 (CDK2), key proteins that drive the cell from the G1 to the S phase.
In addition to halting the cell cycle, these compounds can trigger apoptosis, or programmed cell death. Studies on other pyrazole derivatives have demonstrated an increase in the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. The induction of apoptosis by these compounds is further confirmed by morphological changes in cells, DNA fragmentation, and the externalization of phosphatidylserine, a key marker of early apoptosis. Some acrylic acid derivatives have also been shown to cause significant cell cycle arrest at the G2/M stage.
Inhibition of Kinase Activity and Downstream Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers. Specific kinases within this pathway, such as BRAF and MEK, are important therapeutic targets.
Derivatives of 1,3-diphenyl-1H-pyrazole have been specifically designed as kinase inhibitors. A study focused on N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives identified them as potent inhibitors of MEK1. One compound from this series, designated 7b, exhibited a half-maximal inhibitory concentration (IC50) of 91 nM for MEK1 and a GI50 (concentration for 50% of maximal inhibition of cell proliferation) value of 0.26 μM for A549 lung cancer cells. Inhibition of MEK blocks the downstream signaling cascade that promotes cell proliferation, providing a clear mechanism for the antiproliferative effects of these compounds. While BRAF inhibitors are often used in combination with MEK inhibitors, particularly for NRAS-mutant melanoma, the direct inhibition of BRAF by 1,3-diphenyl-1H-pyrazole-4-acrylic acid derivatives is less clearly defined in the available literature.
Impact on Mitochondrial Homeostasis and Reactive Oxygen Species (ROS) Production
Mitochondria play a central role in the intrinsic pathway of apoptosis. Disruption of mitochondrial function is a key strategy for inducing cancer cell death. Research has shown that certain 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton can induce the collapse of the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial homeostasis is often linked to an increase in the production of intracellular Reactive Oxygen Species (ROS).
Elevated ROS levels can cause significant oxidative damage to cellular components like lipids, proteins, and DNA, ultimately triggering the apoptotic cascade. The pro-apoptotic activity of some pyrazole derivatives has been directly linked to their ability to generate ROS. This increase in oxidative stress can activate key executioner proteins like caspase-3, which are responsible for dismantling the cell during apoptosis. The intrinsic apoptosis pathway's involvement is further suggested by an observed increase in the mitochondrial Bax/Bcl2 ratio, indicating a shift towards pro-apoptotic signaling.
Anti-inflammatory Action Through Prostaglandin (B15479496) Pathway Modulation
The anti-inflammatory properties of pyrazole derivatives have been recognized for some time, with several pyrazole-based drugs being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). Research into this compound derivatives has focused on achieving more selective modulation of the prostaglandin pathway to reduce the side effects associated with traditional NSAIDs.
Selective Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. Its synthesis is catalyzed by prostaglandin E synthases, with microsomal prostaglandin E2 synthase-1 (mPGES-1) being a particularly promising therapeutic target. Selective inhibition of mPGES-1 can reduce the production of inflammatory PGE2 without affecting the synthesis of other important prostanoids, potentially avoiding the cardiovascular and gastrointestinal side effects of broader cyclooxygenase (COX) inhibitors.
A series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been specifically designed and synthesized as novel, potent, and selective inhibitors of human mPGES-1. In vitro assays demonstrated that these compounds effectively inhibit mPGES-1, with one of the most potent derivatives, compound 14f, showing an IC50 value of approximately 36 nM.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 14f | Human mPGES-1 | ~36 |
Modulation of Cyclooxygenase (COX) Isozymes and Related Pathways
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostanoids. While traditional NSAIDs inhibit both isoforms, selective inhibition of the inducible COX-2 isozyme is a strategy to target inflammation more specifically.
The aforementioned mPGES-1 inhibitors derived from the 1,3-diphenyl-1H-pyrazole scaffold were specifically designed for their selectivity over COX isozymes. The most potent compound, 14f, showed no significant inhibition against COX-1 or COX-2, highlighting its targeted mechanism. However, other pyrazole derivatives have been developed as selective COX-2 inhibitors. For example, certain bipyrazole compounds have shown significant inhibitory activity against both COX-1 and COX-2, while other studies have focused on developing pyrazole-pyridazine hybrids with high COX-2 selectivity. Some 1,3,4-trisubstituted pyrazole derivatives have also been found to significantly inhibit the expression of COX-2 protein induced by lipopolysaccharide (LPS) stimulation. This demonstrates the tunability of the pyrazole scaffold to target different enzymes within the prostaglandin synthesis pathway.
| Compound | Target Enzyme | Activity |
|---|---|---|
| 14f | COX-1/2 | No significant inhibition |
Antioxidant Properties and Free Radical Scavenging Capabilities
Derivatives of the pyrazole scaffold have been extensively investigated for their antioxidant properties. These compounds demonstrate the ability to neutralize harmful free radicals, which are implicated in a variety of disease pathologies. The antioxidant capacity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS), and nitric oxide (NO) radical scavenging tests. nih.govresearchgate.net
Studies have shown that the introduction of specific functional groups to the pyrazole ring system can significantly enhance its antioxidant activity. For instance, pyrazole derivatives incorporating phenolic hydroxyl groups are particularly effective. researchgate.net The nitrogen atoms within the pyrazole ring itself may also contribute to radical-scavenging activity. researchgate.net Certain 5-aminopyrazolyl acylhydrazones and amides have demonstrated noteworthy antioxidant and anti-inflammatory activities. researchgate.net In one study, novel thienyl-pyrazoline derivatives showed excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid. nih.gov Another series of pyrazole derivatives, including pyrazoline and isoxazoline (B3343090) variants, also exhibited excellent radical scavenging activity in multiple assays. nih.gov The combination of a pyrazole core with other heterocyclic systems like 1,4-benzodioxan and 1,3,4-oxadiazoles has also yielded compounds with significant antioxidant potential. researchgate.net
The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, stabilizing it and terminating the radical chain reaction. The resonance stabilization of the resulting radical on the pyrazole derivative is a key factor in its efficacy.
Table 1: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound Class | Assay | Finding |
|---|---|---|
| Thienyl-pyrazoline derivatives (5g, 5h) | DPPH Radical Scavenging | IC50 values of 0.245 µM and 0.284 µM, comparable to ascorbic acid. nih.gov |
| Thienyl-pyrazoline derivatives (5g, 5h) | Hydroxyl Radical Scavenging | IC50 values of 0.905 µM and 0.892 µM, comparable to BHA. nih.gov |
| 1,5-Diarylpyrazoles | DPPH Radical Scavenging | Showed good DPPH radical scavenging activity compared to ascorbic acid. nih.gov |
| 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol (APP) | AAPH-induced DNA oxidation | Trapped 1.71 radicals, demonstrating protective effects on DNA. researchgate.net |
Antimicrobial Efficacy: Antibacterial and Antifungal Activity Profiles
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a wide spectrum of bacteria and fungi. nih.gov Research has demonstrated that structural modifications to the pyrazole core can lead to potent compounds active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biointerfaceresearch.comnih.gov
Numerous studies have synthesized and evaluated pyrazole derivatives for their antimicrobial potential. For example, certain 4-formyl pyrazole derivatives have shown excellent to good efficacy against pathogenic bacteria. chemmethod.com Similarly, pyrazole-derived hydrazones have been identified as potent and specific inhibitors of Acinetobacter baumannii, a lethal drug-resistant bacterium, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. nih.gov Other research has focused on hybrid molecules, combining the pyrazole ring with other pharmacophores like thiazole (B1198619) or pyrimidine, to create novel agents effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The antifungal activity of pyrazole derivatives has also been well-documented. Synthesized compounds have been tested against reference strains like Candida albicans and Aspergillus niger, with many showing considerable activity. biointerfaceresearch.comnih.gov The mechanism of action for these antimicrobial activities can vary, but for some derivatives, it involves the inhibition of crucial enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Finding(s) |
|---|---|---|
| 4-Functional Pyrazole Derivatives | S. aureus, E. coli, Candida species | Showed pronounced effect on bacterial and fungal strains. biointerfaceresearch.com |
| Pyrazole-derived Hydrazones | Acinetobacter baumannii | Potent and specific inhibition with MIC values as low as 0.78 µg/mL. nih.gov |
| Pyrazole-clubbed Thiazole Derivatives | Methicillin-Resistant S. aureus (MRSA) | Showed remarkable activity against MRSA. nih.gov |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram (+), Gram (-), Fungi | Displayed high antibacterial and antifungal activities with low MIC values. nih.gov |
Exploration of Other Pharmacological Activities
Antidiabetic Potential and Glucose Metabolism Modulation
A significant area of investigation for pyrazole derivatives is their potential in managing diabetes mellitus. These compounds have been shown to modulate glucose metabolism through various mechanisms. One key approach is the inhibition of enzymes like α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption. nih.gov
A class of 1,3-diaryl-[1H]-pyrazole-4-acetamides was identified for its ability to increase glucose transport in adipocyte and muscle cell lines, leading to significant glucose-lowering effects in diabetic animal models. nih.gov One derivative, in particular, demonstrated an ED50 value for glucose lowering of 3.0 mg/kg/day and concurrently reduced insulin (B600854) levels by 50%, suggesting it increases whole-body insulin sensitivity without acting as a PPAR-gamma agonist. nih.gov Other studies have synthesized sulfonamide-based acyl pyrazoles that proved to be potent α-glucosidase inhibitors, with activity significantly greater than the standard drug, acarbose (B1664774). nih.gov The pyrazole scaffold is considered a key component for this inhibitory activity. nih.govresearchgate.net
Table 3: Antidiabetic Activity of Selected Pyrazole Derivatives
| Compound Class | Mechanism of Action | Result |
|---|---|---|
| 1,3-Diaryl-[1H]-pyrazole-4-acetamides | Increased glucose transport | Demonstrated dramatic glucose lowering in ob/ob mice. nih.gov |
| Acyl Pyrazole Sulfonamides | α-glucosidase inhibition | All tested compounds were more potent than acarbose (IC50 = 35.1 µM), with IC50 values ranging from 1.13 to 28.27 µM. nih.gov |
| Pyrazole-based derivatives | α-amylase and α-glucosidase inhibition | Certain derivatives displayed powerful inhibition of enzymes involved in carbohydrate metabolism. ekb.eg |
Analgesic Pathways and Pain Perception Modulation
Pyrazole derivatives have demonstrated significant analgesic properties, often linked to their anti-inflammatory effects. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, which is induced during inflammation and contributes to pain signaling.
One novel pyrazole derivative, FR140423, was found to be a highly selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov This selectivity suggests a potent anti-inflammatory and analgesic effect with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. nih.gov In animal models, this compound showed dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin. nih.gov Interestingly, FR140423 also exhibited morphine-like analgesic effects in a tail-flick test, which were blockable by the opioid antagonist naloxone, indicating a unique dual mechanism of action. nih.gov Other research has confirmed the potential of pyrazole derivatives to yield compounds with significant antinociceptive activity in various experimental pain models. zsmu.edu.uaresearchgate.net
Antiviral Activity and Replication Inhibition
The broad biological activity of pyrazole derivatives extends to antiviral applications, with various compounds showing inhibition against a range of RNA and DNA viruses. nih.govnih.gov
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and found to interfere with Respiratory Syncytial Virus (RSV) replication in the micromolar range. nih.gov Structure-activity relationship (SAR) studies revealed that the introduction of a chlorine or bromine atom enhanced anti-RSV activity and selectivity. nih.gov Structurally related N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines also interfered with Yellow Fever Virus (YFV) and RSV replication. frontiersin.org Further studies have identified pyrazole derivatives with potent activity against Newcastle disease virus (NDV), with some achieving 100% protection in chicks. nih.gov More recently, hydroxyquinoline-pyrazole candidates have shown promising activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, by binding to key viral proteins. rsc.org
Table 4: Antiviral Activity of Selected Pyrazole Derivatives
| Compound Class | Target Virus | Potency/Finding |
|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Respiratory Syncytial Virus (RSV) | EC50 values ranging from 5 µM to 28 µM. nih.gov |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), RSV | Interfered with viral replication in the micromolar range. frontiersin.org |
| Hydrazone and Thiazolidinedione Pyrazole Derivatives | Newcastle Disease Virus (NDV) | Achieved complete (100%) protection with 0% mortality in chicks. nih.gov |
Antiparasitic Targets and Efficacy
Research into the antiparasitic potential of pyrazole derivatives has yielded promising results against several protozoan parasites. Azomethine derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde have been synthesized and assessed for their efficacy.
These compounds were tested against Plasmodium falciparum (the parasite responsible for malaria), Trichomonas vaginalis (a common protozoan pathogen), and Leishmania infantum (the causative agent of visceral leishmaniasis). nih.gov The studies found that nitrated versions of these compounds were generally more efficient against all three parasites compared to their non-nitrated counterparts. nih.gov This suggests that the pyrazole scaffold can be effectively functionalized to develop new leads for antiparasitic drug discovery. Further research has also highlighted pyrazole acrylic acid-based oxadiazole and amide derivatives as having potential antimalarial and antileishmanial activity. mdpi.com
Antitubercular Activity against Mycobacterium Strains
While direct studies on the antitubercular activity of this compound derivatives are not extensively available in the reviewed literature, the broader class of pyrazole-containing compounds has demonstrated significant promise in the inhibition of Mycobacterium strains. Various structural modifications of the pyrazole core have been explored to identify potent antitubercular agents.
Research into pyrazole-4-carboxamide derivatives has identified compounds with notable activity against Mycobacterium tuberculosis H37Rv. japsonline.com Similarly, the synthesis of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids has yielded derivatives with excellent antitubercular effects against the H37Rv strain, with some compounds exhibiting greater potency than the standard drug rifampicin. nih.gov One study identified a pyrazolylpyrazoline derivative, compound 9o , which showed an exceptional minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis H37RV, coupled with a 99% inhibition rate. nih.gov
Further investigations into 1,3-disubstituted pyrazole derivatives have also yielded compounds with significant activity. For instance, compounds 4c and 6b were identified with MIC values of 5.34 and 5.04 μg/mL, respectively, against the H37Ra strain of M. tuberculosis. nih.gov Another study on 3,5-disubstituted-pyrazoline derivatives found that compound 4a was the most potent inhibitor against M. tuberculosis H37Ra, with a MIC value of 17 μM. mdpi.com
These findings underscore the potential of the pyrazole scaffold as a basis for the development of novel antitubercular drugs. The mechanism of action for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. For example, molecular docking studies of pyrazolylpyrazoline hybrids suggest that they may bind to the active site of the mycobacterial enoyl reductase (InhA). nih.gov
The table below summarizes the antitubercular activity of various pyrazole derivatives against Mycobacterium tuberculosis strains.
Table 1: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound Class | Specific Derivative | Mycobacterium Strain | MIC Value | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted Pyrazole | Compound 4c | H37Ra | 5.34 µg/mL | nih.gov |
| 1,3-Disubstituted Pyrazole | Compound 6b | H37Ra | 5.04 µg/mL | nih.gov |
| Pyrazole-4-carboxamide | Compound 5a | H37Rv | Potent Activity | japsonline.com |
| Pyrazole-4-carboxamide | Compound 5i | H37Rv | Potent Activity | japsonline.com |
| Pyrazole-4-carboxamide | Compound 5j | H37Rv | Potent Activity | japsonline.com |
| 3,5-Disubstituted-Pyrazoline | Compound 4a | H37Ra | 17 µM | mdpi.com |
| Pyrazolylpyrazoline Hybrid | Compound 9k | H37Rv | 12.5 µg/mL | nih.gov |
| Pyrazolylpyrazoline Hybrid | Compound 9o | H37Rv | 12.5 µg/mL | nih.gov |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Angiotensin-Converting Enzyme)
Derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have been the subject of various enzyme inhibition studies, revealing potential therapeutic applications. The primary focus has been on their interaction with monoamine oxidase (MAO) and, to a lesser extent, the angiotensin-converting enzyme (ACE).
Monoamine Oxidase (MAO) Inhibition
A significant body of research has centered on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as inhibitors of MAO isoforms, MAO-A and MAO-B. These enzymes are crucial in the metabolism of monoamine neurotransmitters and are important targets in the treatment of neurological disorders.
Studies have shown that these pyrazole derivatives can be potent and selective inhibitors of MAO. For example, a series of 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. The stereochemistry of these compounds was found to be a critical determinant of their biological activity. The (-)-6 enantiomer, for instance, exhibited a Ki value of 2 nM for MAO-A.
In a similar vein, 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and MAO. Several of these compounds displayed good AChE inhibitory activity and were selective for MAO-B, with inhibitory concentrations in the nanomolar to low micromolar range. nih.gov
The table below presents the inhibitory activity of selected pyrazole derivatives against MAO isoforms.
Table 2: Monoamine Oxidase (MAO) Inhibition by Pyrazole Derivatives
| Compound Derivative | Enzyme Isoform | Inhibition Constant (Ki) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| (-)-6 Enantiomer | MAO-A | 2 nM | 165,000 | |
| (+)-6 Enantiomer | MAO-A | 6 nM | 166,666 | |
| (-)-11 Enantiomer | MAO-A | 4 nM | 80,000 | |
| (+)-11 Enantiomer | MAO-A | 7 nM | 38,571 | |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | AChE | pIC50 = 4.2 | - | nih.gov |
| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | MAO-B | pIC50 = 3.47 | Highly Selective | nih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibition
The potential for pyrazole derivatives to act as angiotensin-converting enzyme (ACE) inhibitors has also been explored, although less extensively than their MAO inhibitory properties. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.
One study investigated a series of chalcones and their corresponding pyrazole derivatives for their ACE inhibitory activity. nih.gov The results indicated that some of these compounds exhibited moderate inhibitory effects. The most potent pyrazole derivative in this series, compound 15 , displayed an IC50 value of 0.213 mM. nih.gov This suggests that the pyrazole scaffold could be a starting point for the design of novel ACE inhibitors, though further optimization would be necessary to achieve clinically relevant potency.
The table below summarizes the ACE inhibitory activity of a selected pyrazole derivative.
Table 3: Angiotensin-Converting Enzyme (ACE) Inhibition by a Pyrazole Derivative
| Compound Class | Specific Derivative | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole derived from Chalcone (B49325) | Compound 15 | 0.213 mM | nih.gov |
Advanced Research Applications and Materials Science Contributions of 1,3 Diphenyl 1h Pyrazole 4 Acrylic Acid
Synthetic Utility as a Key Intermediate for Complex Molecule Synthesis
The versatility of the pyrazole (B372694) scaffold makes it a valuable building block in organic synthesis. nih.gov 1,3-Diphenyl-1H-pyrazole-4-acrylic acid serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the pyrazole core and the acrylic acid functional group.
The synthesis of this acrylic acid derivative often starts from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.netwisdomlib.orgresearchgate.net This aldehyde is a versatile precursor that can be readily prepared through methods like the Vilsmeier-Haack reaction. researchgate.netwisdomlib.org The aldehyde group is then typically condensed with reagents such as malonic acid in the presence of a base like pyridine (B92270) to yield the target acrylic acid. researchgate.net
Once formed, this compound can undergo various transformations:
Reduction: The double bond in the acrylic acid side chain can be reduced to yield 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acid derivatives. This transformation can be achieved using methods like diimide reduction or catalytic hydrogenation with palladium-charcoal, demonstrating the compound's utility in creating saturated carboxylic acid side chains. researchgate.netresearchgate.net
Amidation: The carboxylic acid group can be converted into amides. For instance, a series of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives were synthesized and evaluated for biological activity. nih.gov This highlights its role in building molecules with potential applications in medicinal chemistry.
Heterocycle Formation: The acrylic acid moiety and the pyrazole core can be incorporated into larger, more complex heterocyclic systems. Research has shown that pyrazole derivatives are used to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines, showcasing the synthetic potential of the core structure. ekb.eg Pyrazole acrylic acids have also been used as precursors for synthesizing oxadiazole and other amide derivatives. nih.gov
The following table summarizes the role of this compound as a synthetic intermediate.
| Starting Material | Reagent/Reaction Type | Product Class | Potential Application |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malonic acid condensation | This compound | Core Intermediate |
| This compound | Diimide / Pd-C Reduction | 3-(1,3-Diphenyl-1H-pyrazol-4-yl) propanoic acids | Organic Synthesis |
| This compound | Amidation (e.g., with anilines) | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamides | Medicinal Chemistry |
| This compound | Cyclization Reactions | Oxadiazoles, Fused Heterocycles | Medicinal Chemistry |
Potential in Agrochemical Design and Development
The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, present in numerous commercial fungicides, insecticides, and herbicides. nih.govresearchgate.netmdpi.com This widespread use is due to the broad-spectrum biological activity and structural versatility of pyrazole derivatives. researchgate.netrhhz.net
While research may not focus exclusively on this compound, the established bioactivity of the pyrazole-carboxamide and pyrazole-carboxylic acid scaffolds strongly suggests its potential in this area. scielo.brd-nb.info
Key areas of potential application include:
Fungicides: Many commercial fungicides are based on the pyrazole moiety. researchgate.netrhhz.net Pyrazole derivatives often act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain, ultimately disrupting cellular energy production. rhhz.net
Insecticides: Pyrazole-5-carboxylic acid derivatives have been designed and synthesized as novel insecticides. d-nb.info For example, 1H-pyrazole-5-carboxamide compounds have gained significant interest due to their high bioactivity and low toxicity. d-nb.info
Herbicides: Certain pyrazole derivatives have been developed as potent herbicides that target key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org
The structural features of this compound make it a promising candidate for developing new agrochemicals. The acrylic acid group can be readily converted to amides or esters, which are common functional groups in active pesticide molecules, allowing for the fine-tuning of biological activity and physical properties. d-nb.info
Exploration in Functional Materials: Fluorescent Probes and Dyes
Pyrazole derivatives are recognized for their excellent fluorescent properties, making them attractive scaffolds for the development of functional materials like fluorescent probes, dyes, and chemosensors. nih.govrsc.org Their appeal stems from high synthetic versatility, good photostability, and the ability to tune their electronic properties through substitution. nih.gov
The 1,3-diphenyl-1H-pyrazole core itself can act as a fluorophore. The inclusion of an acrylic acid group extends the π-conjugated system of the molecule, which can significantly influence its photophysical properties, such as absorption and emission wavelengths.
Applications in this area include:
Bioimaging: Fluorescent pyrazole derivatives are used for in vivo studies, including general cell staining and the detection of specific ions or molecules within cells. nih.govrsc.org Their good membrane permeability and biocompatibility make them suitable for these applications. nih.gov
Chemosensors: The nitrogen atoms in the pyrazole ring can act as chelating points for metal ions. dpi-journals.com The binding of a metal ion can cause a detectable change in the fluorescence of the molecule (either enhancement or quenching), allowing for the sensitive detection of specific cations. dpi-journals.com
Dyes: Pyrazolone-based compounds, which are structurally related to pyrazoles, are used in the manufacturing of dyes. royal-chem.com
The combination of the fluorescent pyrazole core with the versatile acrylic acid functionality in this compound provides a platform for creating new dyes and probes with tailored optical properties for applications in materials science and biology.
Application as Ligands in Catalysis and Coordination Chemistry
Pyrazole and its derivatives are widely used as ligands in coordination chemistry and catalysis due to the N-donor character of the ring's nitrogen atoms. researchgate.netresearchgate.net They can coordinate with a wide range of transition metals, including palladium, copper, nickel, and iron, to form stable metal complexes. researchgate.netnih.gov
This compound possesses two potential coordination sites:
The sp2-hybridized nitrogen atom of the pyrazole ring.
The carboxylate group of the acrylic acid side chain, which can act as an oxygen donor.
This dual functionality allows it to act as a chelating agent, binding to a metal center through both a nitrogen and an oxygen atom. The formation of such metal complexes is central to their application in catalysis.
Specific applications include:
Chelating Agents: The ability to form stable complexes with metal ions is fundamental. Pyrazole-based ligands are used to construct mononuclear and polynuclear complexes, with applications in bioinorganic and materials chemistry. nih.gov
Homogeneous Catalysis: Metal complexes containing pyrazole ligands have been employed as catalysts in various organic transformations. nih.gov The electronic and steric properties of the pyrazole ligand can be fine-tuned by changing substituents, which in turn influences the activity and selectivity of the metal catalyst. rsc.org
Suzuki Reaction Ligands: Palladium complexes stabilized by pyrazole-containing ligands have been successfully used as catalysts for Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.govresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are important in pharmaceuticals and advanced materials. rsc.orgnih.gov The use of pyrazole-based ligands can enhance the efficiency and stability of the palladium catalyst, even allowing for reactions in aqueous media. nih.govnih.gov
The structure of this compound, combining a proven N-donor heterocycle with a carboxylate O-donor group, makes it a highly promising candidate for the development of novel ligands for a variety of catalytic applications.
Conclusion and Future Research Perspectives on 1,3 Diphenyl 1h Pyrazole 4 Acrylic Acid
Synthesis of Key Research Findings and Methodological Advancements
Research into 1,3-Diphenyl-1H-pyrazole-4-acrylic acid and its derivatives has revealed significant findings, primarily centered on their synthesis and biological activities. The foundational compound is typically synthesized through a multi-step process. This process begins with the preparation of phenyl hydrazone derivatives from substituted acetophenones and phenyl hydrazines. researchgate.netwisdomlib.org These intermediates then undergo a Vilsmeier-Haack reaction using reagents like a mixture of dimethylformamide (DMF) and phosphorous oxychloride to yield the crucial intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.netwisdomlib.org The final acrylic acid moiety is introduced via a Knoevenagel condensation of the carbaldehyde with an active methylene (B1212753) compound such as malonic acid, often in the presence of pyridine (B92270) and a catalytic amount of piperidine (B6355638), with yields reported to be around 80%. researchgate.netasianpubs.org
Methodological advancements have focused on improving subsequent modification steps. For instance, the reduction of the double bond in the acrylic acid chain, a common modification, traditionally uses expensive catalysts like palladium-charcoal. researchgate.net To address this, a more economical and effective diimide method, using hydrazine (B178648) hydrate (B1144303) and an oxidizing agent like hydrogen peroxide, has been developed, offering a simpler and more cost-effective, though sometimes lower-yielding, alternative. researchgate.net
The most significant research findings relate to the potent biological activities of derivatives synthesized from this core structure. A series of 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates have demonstrated promising anticancer properties. nih.govresearchgate.net In vitro screening against various human cancer cell lines has identified several compounds with significant growth inhibition. nih.gov
Table 1: In Vitro Anticancer Activity of Compound 6f (a 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate derivative)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung | 1.962 |
| HCT-116 | Colon | 3.597 |
| MCF-7 | Breast | 1.764 |
| HT-29 | Colon | 4.496 |
Data sourced from Bioorganic Chemistry (2019). nih.gov
Further investigations have confirmed that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov Beyond their cytotoxic effects, certain derivatives have also been evaluated for anti-inflammatory activity through methods like protein albumin denaturation assays. nih.govresearchgate.net
Challenges and Unexplored Avenues in this compound Research
Despite the promising findings, research on this compound faces several challenges. A primary challenge lies in the realm of synthetic methodology. While synthesis routes are well-established, certain modification steps rely on expensive and environmentally sensitive materials. The use of noble metal catalysts like palladium for reduction reactions is a significant cost factor and poses challenges for large-scale, sustainable production. researchgate.net Although more economical alternatives like the diimide method exist, they may not be universally applicable or could result in slightly lower yields, necessitating a trade-off between cost and efficiency. researchgate.net
Another challenge is the relatively narrow scope of biological investigation. Current research is heavily concentrated on anticancer and, to a lesser extent, anti-inflammatory applications. nih.govnih.gov The full therapeutic potential of the this compound scaffold remains largely unexplored.
This leads to several unexplored avenues for future research:
Broadened Biological Screening: There is a significant opportunity to screen this compound and its derivatives against a wider range of therapeutic targets, including viral, bacterial, fungal, and parasitic diseases, for which other pyrazole (B372694) derivatives have shown activity. nih.gov
Agrochemical Applications: The pyrazole core is present in well-known agrochemicals. asianpubs.org Investigating the potential of this compound derivatives as novel fungicides, herbicides, or pesticides is a logical and unexplored direction.
Material Science: The acrylic acid moiety makes the compound a potential monomer for polymerization. Research into creating novel polymers incorporating this pyrazole structure could lead to advanced materials with unique optical, thermal, or conductive properties. researchgate.net
Mechanistic Studies: For the known anticancer activities, detailed mechanistic studies are often still needed to fully understand how these compounds interact with cellular pathways beyond the initial observation of apoptosis. nih.govnih.gov
Directions for Interdisciplinary Collaboration and Translational Research
The demonstrated biological activities of this compound derivatives make them prime candidates for translational research, which requires extensive interdisciplinary collaboration.
Oncology and Drug Development: The most immediate path for translational research is in oncology. This requires a collaborative effort between synthetic chemists, who can design and create libraries of new derivatives to optimize potency and selectivity, and cancer biologists, who can perform in-depth evaluations of their mechanisms of action. nih.govnih.gov Further collaboration with pharmacologists and toxicologists would be essential to study the compounds' behavior in preclinical animal models, a critical step toward human clinical trials. Molecular modeling experts can also contribute by performing docking simulations to predict how these compounds bind to therapeutic targets like kinases, helping to guide the design of more effective molecules. nih.gov
Immunology and Anti-inflammatory Therapies: The initial findings of anti-inflammatory properties suggest a potential for treating chronic inflammatory diseases. researchgate.net This opens a door for collaboration with immunologists to explore the effects of these compounds on specific inflammatory pathways and immune cell functions.
Material Science and Engineering: Pursuing the unexplored avenue of polymer development would necessitate a strong partnership between organic chemists and material scientists. researchgate.net Chemists could focus on the synthesis and modification of the monomer, while material scientists would investigate the polymerization processes and characterize the physical and chemical properties of the resulting materials for potential applications in electronics, optics, or specialty coatings.
Computational Chemistry and Bioinformatics: To accelerate the discovery process in all these areas, collaboration with computational chemists is crucial. In silico screening of virtual compound libraries can identify promising candidates for synthesis, saving significant time and resources. nih.gov Bioinformaticians can help analyze data from cellular assays to identify the molecular targets and pathways affected by these compounds.
By fostering these interdisciplinary partnerships, the full potential of this compound can be systematically unlocked, paving the way for its translation from a laboratory chemical to valuable applications in medicine and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Diphenyl-1H-pyrazole-4-acrylic acid, and what critical parameters influence reaction yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux conditions, followed by alkaline hydrolysis of the ester intermediate. Critical parameters include solvent polarity (e.g., ethanol or toluene), temperature control (80–100°C for cyclocondensation), and catalyst selection (e.g., acid/base). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the acrylic acid derivative. For analogous pyrazole-carboxylic acid syntheses, refer to hydrolysis optimization in .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations).
- NMR : ¹H NMR resolves aromatic protons and substituent positions; ¹³C NMR confirms carboxylate and pyrazole carbons.
- XRD : Determines crystal structure and intermolecular interactions (e.g., hydrogen bonding).
Cross-referencing experimental data with theoretical calculations (e.g., DFT) enhances accuracy, as demonstrated for structurally related pyrazole derivatives in .
Q. How can researchers ensure purity during isolation and storage?
- Methodological Answer :
- Purification : Recrystallization using ethanol/water mixtures or gradient elution in column chromatography (silica gel, ethyl acetate/hexane).
- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to verify >98% purity, as standardized for similar compounds in .
- Storage : Store in airtight containers at 2–8°C under inert atmosphere to prevent hydrolysis or photodegradation, per safety protocols in .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent Screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents for cyclocondensation efficiency.
- Catalyst Optimization : Evaluate p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) for kinetic control.
- Real-Time Monitoring : Employ in-situ FTIR or TLC to track intermediate formation, as described in for analogous pyrazole synthesis .
Q. What computational approaches resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to identify outliers.
- Hybrid Methods : Combine molecular dynamics (MD) and quantum mechanics (QM) to model solvent effects on spectral properties. successfully applied this for pyrazole-carboxylic acid derivatives .
Q. How do steric and electronic effects influence the reactivity of the acrylic acid moiety in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Use X-ray crystallography (XRD) to analyze substituent bulkiness and torsional angles affecting reaction accessibility.
- Electronic Effects : Perform Hammett studies to correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling). Reference structural analogs in for steric hindrance analysis .
Q. What mechanistic insights explain contradictions in reported biological activities of pyrazole-acrylic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl/acryloyl groups and test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, identifying key binding residues. Cross-validate with kinetic assays (e.g., IC₅₀ determination), as in for related heterocycles .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy at 25°C.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Compare with empirical data from and .
Q. What strategies reconcile discrepancies in reported melting points?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
